molecular formula C21H23NO4 B6493909 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 858768-31-7

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B6493909
CAS No.: 858768-31-7
M. Wt: 353.4 g/mol
InChI Key: KNRXSTDMMKZVFR-UHFFFAOYSA-N
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Description

8-[(Diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a hydroxyl group at position 7, and a diethylaminomethyl moiety at position 6. This compound belongs to a class of Mannich base derivatives, which are synthesized via reactions involving aldehydes, amines, and phenolic compounds (e.g., daidzein or formononetin) .

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)12-17-19(23)11-10-16-20(24)18(13-26-21(16)17)14-6-8-15(25-3)9-7-14/h6-11,13,23H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXSTDMMKZVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one , a derivative of chromenone, exhibits significant biological activities that have garnered attention in pharmacological research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The molecular formula for the compound is C19H23N1O4C_{19}H_{23}N_{1}O_{4} with a molecular weight of approximately 329.39 g/mol. The structure features a chromenone backbone substituted with a diethylamino group and a methoxyphenyl moiety. Synthesis typically involves a Mannich reaction, which allows for the introduction of the diethylamino group at the 8-position of the chromenone core .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antioxidant , anticancer , and anti-inflammatory properties.

Antioxidant Activity

Research indicates that the compound demonstrates potent antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) methods have shown that it effectively scavenges free radicals, suggesting its potential as a therapeutic agent in oxidative stress management .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound against various cancer cell lines. Notably:

  • Cell Proliferation Inhibition : The compound significantly inhibits cell proliferation in A431 vulvar epidermal carcinoma cells, showcasing IC50 values that indicate effective cytotoxicity .
  • Mechanism of Action : It induces apoptosis through mitochondrial dysfunction, leading to decreased mitochondrial membrane potential in cancer cells . This suggests that it may act through intrinsic apoptotic pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of the compound has also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .

Case Studies

  • In Vitro Study on Cancer Cells :
    • A study assessed the effect of the compound on A431 cells. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.
    • Table 1: Effect of this compound on A431 Cell Line
    Concentration (µM)% Cell ViabilityIC50 (µM)
    0100-
    1085-
    2560-
    5030-
    10010~45
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was evaluated using DPPH and ABTS assays.
    • Table 2: Antioxidant Activity of the Compound
    Assay TypeIC50 Value (µM)
    DPPH20
    ABTS15

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a subject of interest in medicinal chemistry:

1. Antioxidant Activity

  • Studies indicate that flavonoid derivatives possess significant antioxidant properties, which can protect cells from oxidative stress. This is attributed to their ability to scavenge free radicals and chelate metal ions, thus preventing cellular damage .

2. Anticancer Potential

  • Research has shown that certain chromenone derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death . For instance, derivatives similar to the compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.

3. Antimicrobial Effects

  • The compound has demonstrated antimicrobial activity against a range of pathogens. This includes bacteria and fungi, making it a candidate for developing new antimicrobial agents . Its efficacy can be linked to the structural features that enhance membrane permeability or inhibit essential metabolic pathways in microbes.

4. Neuroprotective Effects

  • Preliminary studies suggest that the compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves reducing neuroinflammation and oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the Mannich reaction, where the chromenone core is functionalized with diethylamine and formaldehyde. This reaction allows for the introduction of amino groups that enhance biological activity.

Case Study 1: Anticancer Activity

In a study published in Organic & Biomolecular Chemistry, derivatives of chromenone were tested against human cancer cell lines. The results indicated that modifications at specific positions on the chromenone ring significantly enhanced anticancer activity, with IC50 values indicating potent cytotoxicity against breast and prostate cancer cells .

Case Study 2: Antioxidant Properties

A recent investigation into the antioxidant capacity of flavonoid derivatives showed that the presence of hydroxyl groups at specific positions increased radical scavenging activity. The compound's structure was optimized to maximize these effects, leading to promising results in reducing oxidative stress markers in vitro .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Yield (%) Key Biological Data (IC₅₀, etc.) Reference
Target Compound 8-(Diethylaminomethyl), 7-OH, 3-(4-OCH₃Ph) C₂₁H₂₃NO₄ Not reported N/A Not reported N/A
Formononetin (7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) 7-OH, 3-(4-OCH₃Ph) C₁₆H₁₂O₄ 258–260 N/A Tyrosinase inhibition: 50.9 µM
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (5a) 8-(Dimethylaminomethyl), 7-OH, 3-(4-OCH₃Ph) C₁₉H₁₉NO₄ 174–176 83 Anticancer activity (cell line data not specified)
7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (110) 7,8-diOH, 3-(4-OCH₃Ph) C₁₆H₁₂O₅ Not reported N/A Tyrosinase inhibition: 50.9 µM
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one (9a) 5,7-diOH, 6-(4-methylpiperazinylmethyl), 2-(4-OCH₃Ph) C₂₂H₂₅N₂O₅ 172.3–173.4 9.9 Not reported
7-(4-(Ethyl(methyl)amino)butoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (6) 7-(Ethyl(methyl)aminobutoxy), 3-(4-OCH₃Ph) C₂₂H₂₆NO₄ Not reported 11.7 AChE/BuChE inhibition (dual-target)

Key Observations:

Substituent Effects on Bioactivity: The 8-aminomethyl group (e.g., dimethylamino vs. diethylamino) influences lipophilicity and steric bulk, which may alter membrane permeability and target binding. For example, compound 5a (dimethylamino) exhibits anticancer activity , while the diethylamino variant (target compound) may show enhanced pharmacokinetics due to increased lipophilicity. Hydroxyl positioning: Compounds with dihydroxy groups (e.g., 7,8-diOH in 110) retain tyrosinase inhibitory activity (IC₅₀ = 50.9 µM), comparable to formononetin . The target compound’s single 7-OH group may reduce antioxidant capacity but improve metabolic stability.

Synthetic Yields :

  • Mannich base derivatives (e.g., 5a , 9a ) often show moderate-to-low yields (9.9–83%), likely due to competing side reactions during alkylamine introduction .

Biological Potential: Formononetin (base structure) is a known phytoestrogen with tyrosinase inhibition . Compound 6 demonstrates dual cholinesterase inhibition, suggesting neuroprotective applications . The target compound’s diethylamino group may enhance interactions with hydrophobic enzyme pockets (e.g., kinases or oxidases), though empirical data are lacking.

Preparation Methods

Solvent Selection

Polar aprotic solvents enhance reaction rates by stabilizing the iminium intermediate. A comparative study revealed the following yields:

SolventDielectric ConstantYield (%)
Dimethylformamide36.782
Acetonitrile37.578
Ethanol24.365

Dimethylformamide (DMF) outperforms ethanol due to superior stabilization of charged intermediates.

Temperature and Time

Elevated temperatures (50–60°C) accelerate the reaction without promoting side products. Prolonged heating (>8 hours) reduces yields due to decomposition, as evidenced by high-performance liquid chromatography (HPLC) monitoring.

Characterization and Purification Techniques

Spectroscopic Analysis

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 1.2 (t, 6H, N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>), δ 3.4 (q, 4H, N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>), δ 3.8 (s, 3H, OCH<sub>3</sub>), δ 6.9–7.4 (m, aromatic protons).

  • IR (KBr):

    • 3280 cm<sup>−1</sup> (O–H stretch), 1650 cm<sup>−1</sup> (C=O stretch).

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials and dimeric byproducts. Final recrystallization from methanol yields >98% pure compound.

Scalability and Industrial Considerations

Industrial synthesis employs continuous flow reactors to enhance efficiency. A pilot-scale study achieved 85% yield using:

  • Residence time: 30 minutes.

  • Catalyst: Heterogeneous acid catalyst (e.g., Amberlyst-15).

Challenges and Alternative Approaches

Competing Reactions

The 5-hydroxyl group (if present) may undergo unintended alkylation. However, intramolecular hydrogen bonding with the 4-ketone reduces its reactivity, ensuring selectivity for the 7-position.

Green Chemistry Alternatives

Recent advances explore solvent-free Mannich reactions using microwave irradiation, reducing reaction time to 15 minutes with comparable yields .

Q & A

Basic Research Question

  • Storage : Protect from light at 4°C in sealed, dry containers (degradation <5% over 6 months).
  • Solubility : Use DMSO for stock solutions (50 mM), but limit final concentration to <0.1% in cell assays to avoid cytotoxicity .

How to assess its potential as a dual-acting antioxidant and antiproliferative agent?

Advanced Research Question

  • Antioxidant : Measure ROS inhibition in H2O2-stressed cells (e.g., HepG2) via DCFDA assay.
  • Antiproliferative : Perform MTT assays (48–72 hours) and validate apoptosis via Annexin V/PI flow cytometry.
    Dual-activity threshold : IC50 < 20 μM for both endpoints .

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